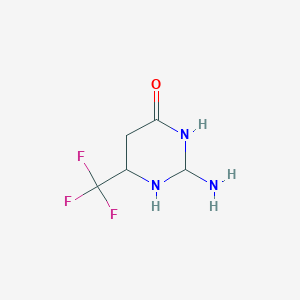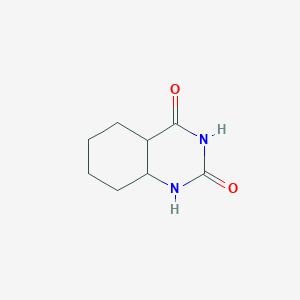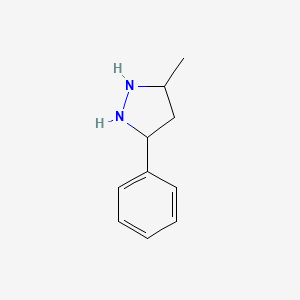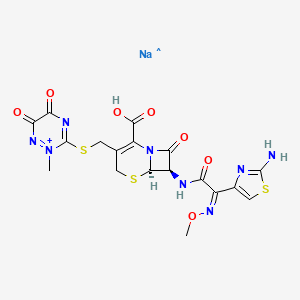![molecular formula C9H11NO B12359811 4-Methyl-4a,5,6,7-tetrahydrocyclopenta[b]pyridin-2-one](/img/structure/B12359811.png)
4-Methyl-4a,5,6,7-tetrahydrocyclopenta[b]pyridin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Methyl-6,7-dihydro-5H-cyclopenta[b]pyridin-2-ol is a heterocyclic compound with a unique bicyclic structure. It is known for its potential applications in various fields, including chemistry, biology, and industry. The compound’s structure consists of a cyclopentane ring fused to a pyridine ring, with a hydroxyl group at the second position and a methyl group at the fourth position.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-6,7-dihydro-5H-cyclopenta[b]pyridin-2-ol can be achieved through several methods. One common approach involves the multicomponent condensation of malononitrile, hydrogen sulfide, aldehydes, 1-(cyclopent-1-en-1-yl)pyrrolidine, and alkylating agents . The reaction typically proceeds under mild conditions with the use of a base such as triethylamine. The resulting product undergoes further transformations to yield the target compound.
Industrial Production Methods
Industrial production of 4-Methyl-6,7-dihydro-5H-cyclopenta[b]pyridin-2-ol often involves large-scale synthesis using optimized reaction conditions. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the compound is achieved through techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
4-Methyl-6,7-dihydro-5H-cyclopenta[b]pyridin-2-ol undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines using reducing agents like sodium borohydride.
Substitution: The hydroxyl group at the second position can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Manganese triflate and tert-butyl hydroperoxide in water at 25°C.
Reduction: Sodium borohydride in ethanol.
Substitution: Various alkylating agents such as benzyl chloride and 1,2-dibromoethane.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with different functional groups.
Aplicaciones Científicas De Investigación
4-Methyl-6,7-dihydro-5H-cyclopenta[b]pyridin-2-ol has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 4-Methyl-6,7-dihydro-5H-cyclopenta[b]pyridin-2-ol involves its interaction with specific molecular targets and pathways. For instance, as a corrosion inhibitor, the compound adsorbs onto the metal surface, forming a protective layer that prevents corrosion. This adsorption involves both physisorption and chemisorption processes, where the compound forms coordinate bonds with the metal surface .
Comparación Con Compuestos Similares
4-Methyl-6,7-dihydro-5H-cyclopenta[b]pyridin-2-ol can be compared with other similar compounds such as:
6,7-Dihydro-5H-cyclopenta[b]pyridine: Lacks the hydroxyl and methyl groups, resulting in different chemical properties and reactivity.
2,3-Cyclopentenopyridine: Another bicyclic compound with a different substitution pattern, leading to distinct biological activities.
The uniqueness of 4-Methyl-6,7-dihydro-5H-cyclopenta[b]pyridin-2-ol lies in its specific substitution pattern, which imparts unique chemical and biological properties.
Propiedades
Fórmula molecular |
C9H11NO |
|---|---|
Peso molecular |
149.19 g/mol |
Nombre IUPAC |
4-methyl-4a,5,6,7-tetrahydrocyclopenta[b]pyridin-2-one |
InChI |
InChI=1S/C9H11NO/c1-6-5-9(11)10-8-4-2-3-7(6)8/h5,7H,2-4H2,1H3 |
Clave InChI |
YMSGBRYPOPJGQU-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=O)N=C2C1CCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(1S,4R)-2-azabicyclo[2.2.2]octan-6-ol hydrochloride](/img/structure/B12359737.png)
![15,30-Dichloro-2,17-diazaheptacyclo[16.12.0.03,16.04,13.06,11.019,28.021,26]triaconta-1(30),2,4(13),6,8,10,14,16,18,21,23,25,28-tridecaene-5,12,20,27-tetrone](/img/structure/B12359740.png)




![2-[[6-[(3R)-3-aminopiperidin-1-yl]-3-methyl-2,4-dioxo-1,3-diazinan-1-yl]methyl]-4-fluorobenzonitrile;butanedioic acid](/img/structure/B12359757.png)
![(E)-[3-(5-chlorothiophen-2-yl)-3H-pyridazin-6-ylidene]hydrazine](/img/structure/B12359761.png)
![1-[(2R,3R,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]-1,3-diazinane-2,4-dione](/img/structure/B12359774.png)
![N-[1-(aminomethyl)cyclohexyl]methanesulfonamide](/img/structure/B12359775.png)



